
Nicotinate
Overview
Description
Nicotinate is a pyridinemonocarboxylate that is the conjugate base of nicotinic acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a nicotinic acid.
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.
Q & A
Q. Basic: What are the standard analytical methods for quantifying nicotinate levels in biological matrices, and how can reproducibility be ensured?
Answer:
this compound quantification typically employs liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Key methodological considerations include:
- Sample preparation : Acidic extraction to stabilize this compound and remove interfering compounds.
- Validation : Calibration curves, spike-recovery tests, and intra-/inter-day precision assessments to meet analytical standards .
- Reproducibility : Detailed protocols for instrument settings (e.g., column type, mobile phase gradients) and adherence to guidelines like NIH reporting standards for preclinical studies to enable replication .
Q. Advanced: How can structural determinants of this compound phosphoribosyltransferase (NAPRT) activity be investigated across species with divergent enzyme architectures?
Answer:
Comparative studies require:
- X-ray crystallography : Resolve 3D structures of NAPRT from thermophilic (e.g., Thermoplasma acidophilum) and mesophilic species to identify conserved active-site residues .
- Site-directed mutagenesis : Target β-strands and helices in the C-terminal domain to assess catalytic contributions.
- Kinetic assays : Measure PRPP binding affinity (Km) and turnover rates (kcat) under varying pH/temperature conditions to correlate structure-function relationships .
Q. Basic: What experimental designs are optimal for studying this compound’s role in cellular NAD+ biosynthesis?
Answer:
- Isotopic labeling : Use <sup>13</sup>C-nicotinate to track incorporation into NAD+ via LC-MS.
- Knockdown models : siRNA targeting NAPRT to observe NAD+ depletion effects.
- Controls : Include nicotinamide-treated groups to distinguish salvage pathway contributions .
Q. Advanced: How can metabolomics data on this compound metabolism be integrated with transcriptomic profiles to identify regulatory nodes?
Answer:
- Multi-omics pipelines : Pair LC-MS-based this compound quantification with RNA-seq to correlate metabolite levels with NAPRT gene expression.
- Pathway enrichment : Tools like MetaboAnalyst 5.0 map this compound-related DEMs (differentially expressed metabolites) to lipid metabolism pathways (e.g., sphingolipid metabolism) and cross-reference with KEGG transcriptomic datasets .
- Network analysis : Use weighted gene co-expression networks (WGCNA) to identify hub genes regulating NAD+ synthesis .
Q. Basic: What are common pitfalls in assessing this compound’s bioavailability, and how can they be mitigated?
Answer:
- Matrix effects : Plasma proteins may bind this compound; use protein precipitation or solid-phase extraction.
- Interindividual variability : Stratify cohorts by age, diet, or gut microbiota composition.
- Dose-response calibration : Validate in vivo models (e.g., rodents) with controlled this compound administration routes (oral vs. intravenous) .
Q. Advanced: How can contradictions in this compound enzyme kinetics studies (e.g., conflicting Km values across species) be resolved?
Answer:
- Comparative docking studies : Model PRPP binding in NAPRT homologs using software like AutoDock Vina to identify species-specific binding pocket conformations .
- pH/Temperature profiling : Test enzyme activity under physiologically relevant conditions (e.g., thermophilic enzymes at 70°C).
- Meta-analysis : Aggregate kinetic data from public repositories (e.g., BRENDA) to identify outliers and normalize experimental parameters .
Q. Basic: How can researchers ensure reproducibility in this compound-related cell culture experiments?
Answer:
- Culture conditions : Standardize media (e.g., DMEM vs. RPMI), fetal bovine serum (FBS) batches, and cell passage numbers.
- Documentation : Publish full protocols in supplementary materials, including this compound stock preparation (solvent, concentration) and exposure duration .
- Data sharing : Deposit raw metabolomics data in repositories like MetaboLights for independent validation .
Q. Advanced: What strategies evaluate this compound’s epigenetic effects via NAD+-dependent mechanisms (e.g., sirtuin activation)?
Answer:
- ChIP-seq : Profile histone acetylation (H3K9ac) in sirtuin-overexpressing cells treated with this compound.
- Methylation analysis : Use bisulfite sequencing to assess DNA methylation changes linked to NAD+ availability.
- Pharmacological inhibition : Co-treat with sirtuin inhibitors (e.g., EX527) to isolate this compound-specific effects .
Properties
Molecular Formula |
C6H4NO2- |
---|---|
Molecular Weight |
122.1g/mol |
IUPAC Name |
pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1 |
InChI Key |
PVNIIMVLHYAWGP-UHFFFAOYSA-M |
SMILES |
C1=CC(=CN=C1)C(=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-] |
Synonyms |
3 Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Aluminum Salt, Niacin Enduracin Hydrochloride, Niacin Induracin Lithium Nicotinate Niacin Niacin Aluminum Salt Niacin Ammonium Salt Niacin Calcium Salt Niacin Cobalt (2+) Salt Niacin Copper (2+) Salt Niacin Hydrochloride Niacin Iron (2+) Salt Niacin Lithium Salt Niacin Lithium Salt, Hemihydrate Niacin Magnesium Salt Niacin Manganese (2+) Salt Niacin Potassium Salt Niacin Sodium Salt Niacin Tartrate Niacin Tosylate Niacin Zinc Salt Nicamin Nico 400 Nico-400 Nico400 Nicobid Nicocap Nicolar Nicotinate Nicotinate, Lithium Nicotinic Acid Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Wampocap |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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